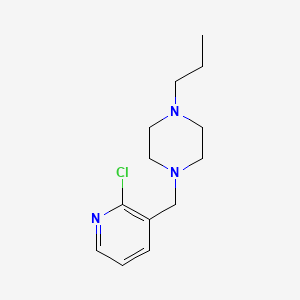

1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine

CAS No.:

Cat. No.: VC18154223

Molecular Formula: C13H20ClN3

Molecular Weight: 253.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20ClN3 |

|---|---|

| Molecular Weight | 253.77 g/mol |

| IUPAC Name | 1-[(2-chloropyridin-3-yl)methyl]-4-propylpiperazine |

| Standard InChI | InChI=1S/C13H20ClN3/c1-2-6-16-7-9-17(10-8-16)11-12-4-3-5-15-13(12)14/h3-5H,2,6-11H2,1H3 |

| Standard InChI Key | HLIMAIGRUWBJDX-UHFFFAOYSA-N |

| Canonical SMILES | CCCN1CCN(CC1)CC2=C(N=CC=C2)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-((2-Chloropyridin-3-yl)methyl)-4-propylpiperazine belongs to the piperazine class of heterocyclic compounds, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The molecule’s scaffold integrates two distinct substituents:

-

A 2-chloropyridin-3-ylmethyl group attached to the N1 position, introducing aromaticity and potential hydrogen-bonding capabilities via the pyridine nitrogen and chlorine atom.

-

A propyl chain at the N4 position, contributing hydrophobic character and influencing lipid solubility .

The spatial arrangement of these groups creates a stereoelectronically diverse framework, as evidenced by computational modeling of analogous piperazine derivatives .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀ClN₃ |

| Molecular Weight | 253.77 g/mol |

| CAS Number | 1479501-62-6 |

| XLogP3-AA (Predicted) | 3.2 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface | 15.5 Ų |

Data derived from Chemsrc and computational predictions.

Synthetic Pathways and Optimization

Primary Synthesis Route

The most plausible synthesis involves a nucleophilic substitution reaction between 4-propylpiperazine and 3-(chloromethyl)-2-chloropyridine:

-

Alkylation of Piperazine:

This single-step protocol mirrors methods used for analogous N-alkylpiperazines, typically achieving yields of 60–75% under optimized conditions .

Purification Challenges

-

Byproduct Formation: Competing N7-alkylation may occur if the chloropyridinylmethyl chloride exhibits poor regioselectivity.

-

Chromatographic Resolution: Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) effectively separates the target compound from unreacted starting materials .

Physicochemical and Pharmacokinetic Profiling

Solubility and Partitioning

-

Aqueous Solubility: Predicted solubility in water is 0.12 mg/mL at 25°C (ALOGPS model).

-

Lipophilicity: The calculated logP value of 3.2 suggests moderate membrane permeability, comparable to CNS-active drugs like trazodone (logP = 3.3) .

Metabolic Stability

In silico metabolism predictions (SwissADME) indicate potential oxidation sites:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume